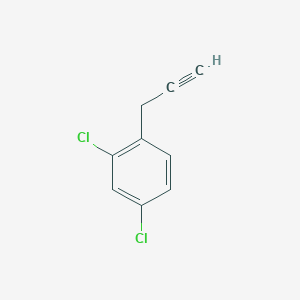

2,4-Dichloro-1-(prop-2-yn-1-yl)benzene

Overview

Description

“2,4-Dichloro-1-(prop-2-yn-1-yl)benzene” is a chemical compound that is used in scientific research . It is a versatile material with diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science.

Synthesis Analysis

The synthesis of “2,4-Dichloro-1-(prop-2-yn-1-yl)benzene” involves a multi-step reaction . The general procedure involves heating a solution of 3-bromopyropyne and a corresponding substituted phenol with potassium carbonate in acetone . The reaction mixture is heated under reflux until the reaction is complete based on TLC monitoring . The solvent is then removed under reduced pressure, and the residue is dissolved in water . The aqueous layer is extracted twice with dichloromethane, and the combined organic phases are dried with MgSO4 and evaporated at reduced pressure to obtain the product .Molecular Structure Analysis

The molecular structure of “2,4-Dichloro-1-(prop-2-yn-1-yl)benzene” can be represented as C9H6Cl2O . The molecular weight is 201.05 .Chemical Reactions Analysis

“2,4-Dichloro-1-(prop-2-yn-1-yl)benzene” undergoes various chemical reactions under different conditions . For instance, it reacts with sodium hydroxide and bromine in 1,2-dimethoxyethane . It also reacts with chlorine and copper (I) chloride in tetrachloromethane at 70°C . Additionally, it reacts with potassium carbonate in tetrahydrofuran and acetone .Physical And Chemical Properties Analysis

The physical and chemical properties of “2,4-Dichloro-1-(prop-2-yn-1-yl)benzene” include a molecular formula of C9H6Cl2O and a molecular weight of 201.05 . The boiling point and linear structure formula are not specified .Scientific Research Applications

Crystal Structure Analysis

- Crystal Structure and Hirshfeld Surface Analysis : A study by Murthy et al. (2018) analyzed a compound where 2,4-dichlorophenyl rings are linked via a spacer, demonstrating face-to-face interactions forming zigzag sheets. This has implications for understanding molecular interactions in crystal structures (Murthy et al., 2018).

Synthesis and Characterization

- Synthesis of Heterocyclic Systems : Taia et al. (2020) reported the synthesis of heterocyclic systems involving 2,4-dichloro-1-(prop-2-yn-1-yl)benzene, highlighting its role in creating compounds with potential antiproliferative activity against various cancer cell lines (Taia et al., 2020).

Molecular Aggregation

- Solvent Effects on Molecular Aggregation : Matwijczuk et al. (2016) explored the impact of solvents on the aggregation of compounds related to 2,4-dichloro-1-(prop-2-yn-1-yl)benzene, shedding light on the behavior of these molecules in different solvent environments (Matwijczuk et al., 2016).

Chemical Reactivity and Interactions

- Photochemical Synthesis : Maruyama & Otsuki (1977) conducted a study on the photochemical synthesis involving 2,4-dichloro-1-(prop-2-yn-1-yl)benzene, indicating its reactivity under light-induced conditions, which is crucial for understanding its photochemical properties (Maruyama & Otsuki, 1977).

Safety And Hazards

properties

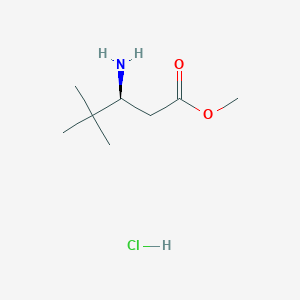

IUPAC Name |

2,4-dichloro-1-prop-2-ynylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6Cl2/c1-2-3-7-4-5-8(10)6-9(7)11/h1,4-6H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNNQVNLVWCLBCR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCC1=C(C=C(C=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6Cl2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-Dichloro-1-(prop-2-yn-1-yl)benzene | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N,N-Dimethyl-4-{[4-(trifluoromethyl)pyrimidin-2-yl]oxy}benzenesulfonamide](/img/structure/B1396511.png)

![2-(difluoromethoxy)-N-[4-(2-methyl-1,3-oxazol-5-yl)phenyl]benzamide](/img/structure/B1396524.png)